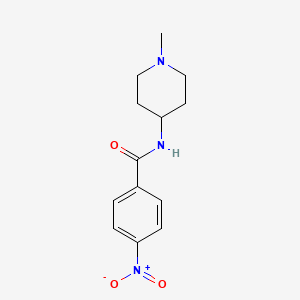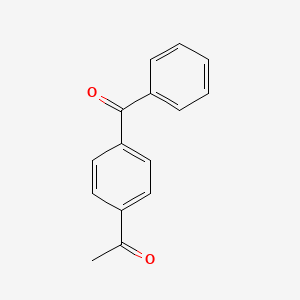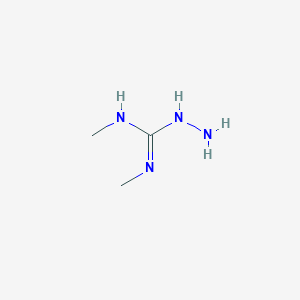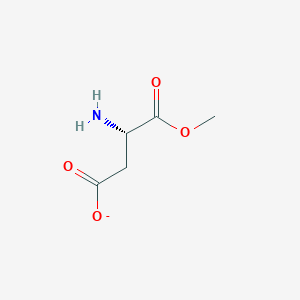
tert-butyl N-(thiolan-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(thiolan-2-ylmethyl)carbamate is an organic compound that features a thiophene ring, a carbamate group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(thiolan-2-ylmethyl)carbamate typically involves the reaction of tetrahydrothiophene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(thiolan-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Substituted carbamates
Applications De Recherche Scientifique
tert-butyl N-(thiolan-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of tert-butyl N-(thiolan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group.
Uniqueness
tert-butyl N-(thiolan-2-ylmethyl)carbamate is unique due to its combination of a thiophene ring, a carbamate group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene derivatives .
Propriétés
Formule moléculaire |
C10H19NO2S |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
tert-butyl N-(thiolan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h8H,4-7H2,1-3H3,(H,11,12) |
Clé InChI |
NXTJUGBDLXQVFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCS1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8695064.png)











![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)

